molecular formula C18H28N2 B595547 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole CAS No. 118644-08-9

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole

Cat. No. B595547
M. Wt: 272.436
InChI Key: XBVLQMVMFSPGES-UHFFFAOYSA-N
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Description

Typically, compounds with the “Di-tert-butyl” prefix contain two tert-butyl groups, which are bulky alkyl groups. The “hexahydropyrrolo[3,4-e]isoindole” part suggests a polycyclic structure with nitrogen .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of the atoms in the molecule. Generally, the tert-butyl groups are expected to add significant steric bulk .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the steric hindrance of the tert-butyl groups and the electronic properties of the pyrroloisoindole core .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by factors such as the compound’s polarity, size, and shape. For example, the tert-butyl groups might make the compound quite hydrophobic .

properties

IUPAC Name

2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLQMVMFSPGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704728
Record name 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole

CAS RN

118644-08-9
Record name 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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